

An In-depth Technical Guide to 3-(4-(Methylthio)phenyl)propanoic Acid

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Compound of Interest

Compound Name: 3-(4-(Methylthio)phenyl)propanoic acid

Cat. No.: B156610

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This technical guide provides a comprehensive overview of **3-(4-(methylthio)phenyl)propanoic acid**, a compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical structure, properties, synthesis methodologies, and potential for biological activity, adhering to a technical format for a scientific audience.

Chemical Structure and Properties

3-(4-(Methylthio)phenyl)propanoic acid is an aromatic carboxylic acid containing a methylthio group. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of **3-(4-(Methylthio)phenyl)propanoic Acid**

Property	Value	Reference
IUPAC Name	3-(4-(Methylthio)phenyl)propanoic acid	
Synonyms	Benzene propanoic acid, 4-(methylthio)-; 3-(4-methylsulfonylphenyl)propanoic Acid	[1] [2]
CAS Number	138485-81-1	[1] [3]
Molecular Formula	C ₁₀ H ₁₂ O ₂ S	[1] [3]
Molecular Weight	196.27 g/mol	[1]
Appearance	Light yellow powder	[2]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Synthesis of 3-(4-(Methylthio)phenyl)propanoic Acid

Two primary synthetic routes for the preparation of 3-(arylthio)propanoic acids are prevalent in the literature. These methods can be adapted for the specific synthesis of **3-(4-(methylthio)phenyl)propanoic acid**.

Method 1: Nucleophilic Substitution of 3-Chloropropanoic Acid

This method involves the reaction of 4-(methylthio)phenol with 3-chloropropanoic acid in the presence of a base.[\[4\]](#)[\[5\]](#)

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(methylthio)phenol (1 equivalent) in an aqueous solution of sodium

hydroxide (2 equivalents).

- **Addition of Reagent:** To this solution, add 3-chloropropanoic acid (1.05 equivalents) portion-wise while stirring.
- **Reaction Conditions:** Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Method 2: Copper-Catalyzed Cross-Coupling Reaction

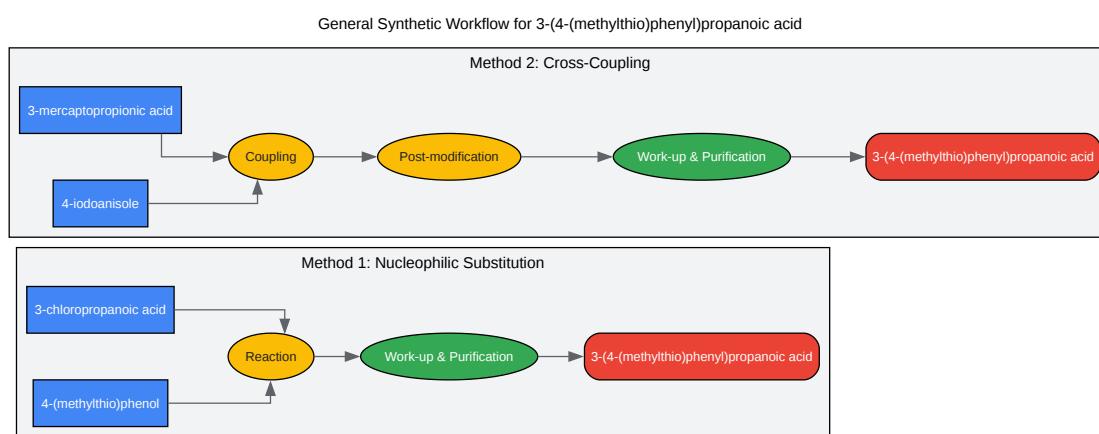
This alternative synthesis involves a copper(I)-catalyzed reaction between 4-iodoanisole (as a precursor to the methylthio group, followed by demethylation and methylation) or a suitable aryl iodide and 3-mercaptopropionic acid.^{[6][7]}

Experimental Protocol:

- **Reaction Setup:** To a flask containing 4-iodoanisole (1 equivalent) and 3-mercaptopropionic acid (1.2 equivalents), add copper(I) oxide (0.1 equivalents) and a suitable ligand (e.g., L-proline, 0.2 equivalents).
- **Solvent and Base:** Add a high-boiling point solvent such as dimethylformamide (DMF) and a base, for example, potassium carbonate (2 equivalents).
- **Reaction Conditions:** Heat the mixture to 100-120 °C for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
- **Work-up and Purification:** After cooling, the reaction mixture is diluted with water and acidified. The product is then extracted with an organic solvent and purified as described in

Method 1. A subsequent demethylation and methylation step would be required to obtain the final product.

Diagram of Synthetic Workflow:



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Caption: General synthetic workflows for the preparation of **3-(4-(methylthio)phenyl)propanoic acid**.

Biological Activity and Experimental Protocols

While specific biological data for **3-(4-(methylthio)phenyl)propanoic acid** is not extensively reported in the public domain, propionic acid derivatives are known to exhibit a range of

biological activities.^{[8][9]} A common initial step in drug discovery is the assessment of a compound's cytotoxicity against various cell lines.

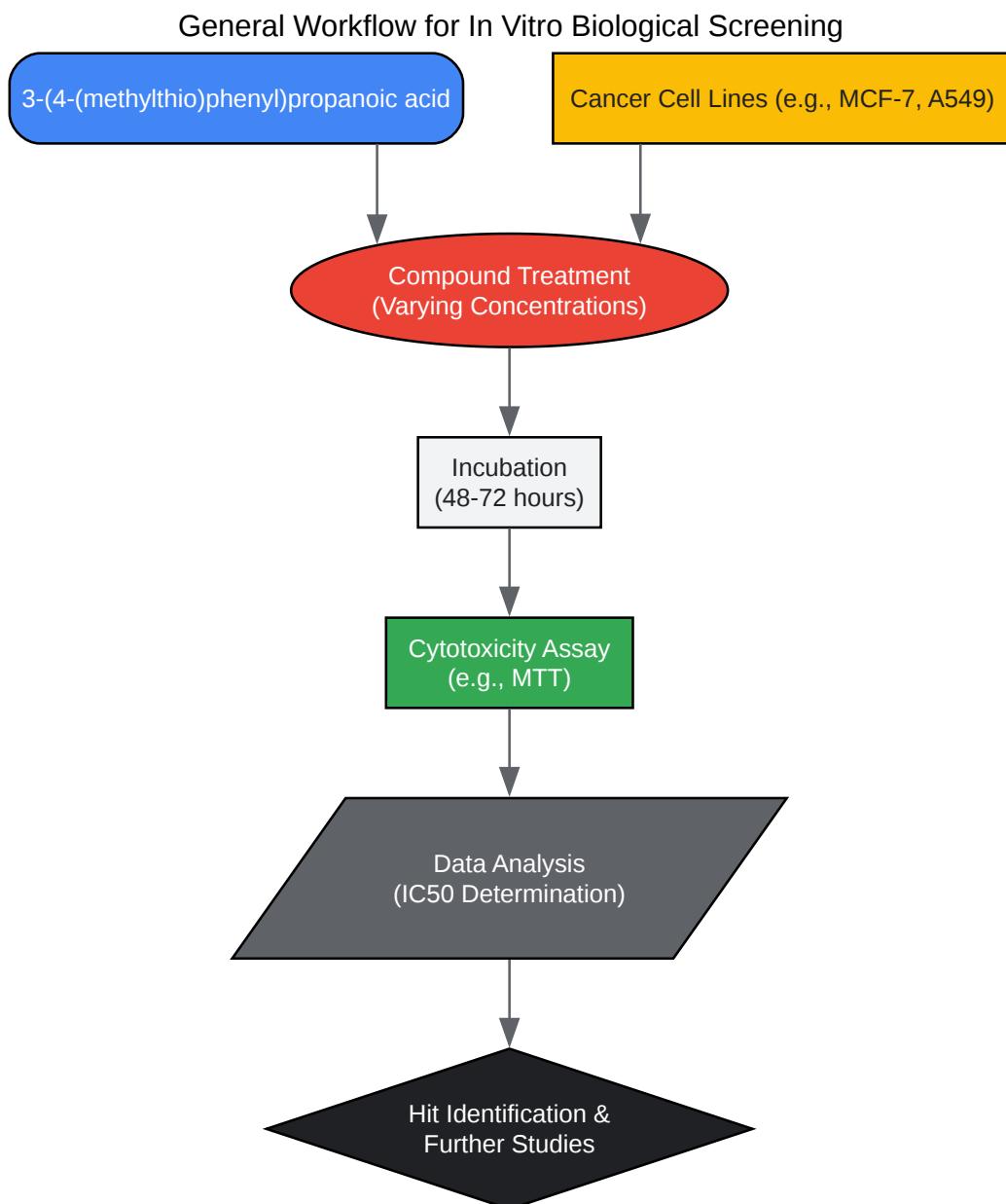
In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Experimental Protocol:

- Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of **3-(4-(methylthio)phenyl)propanoic acid** (e.g., 0.1, 1, 10, 50, 100 μ M) and a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of Biological Screening Workflow:



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Caption: A generalized workflow for the initial in vitro biological screening of a test compound.

Spectroscopic Data

While a published spectrum for **3-(4-(methylthio)phenyl)propanoic acid** is not readily available, the expected NMR spectral data can be predicted based on its structure and data from similar compounds.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts

^1H NMR	Predicted Chemical Shift (ppm)	^{13}C NMR	Predicted Chemical Shift (ppm)
-COOH	10.0 - 12.0 (s, 1H)	-C=O	170 - 180
Ar-H	7.1 - 7.3 (d, 2H)	Ar-C (quaternary)	135 - 145
Ar-H	7.0 - 7.2 (d, 2H)	Ar-CH	125 - 135
-CH ₂ -COOH	2.9 - 3.1 (t, 2H)	-CH ₂ -COOH	30 - 40
Ar-CH ₂ -	2.6 - 2.8 (t, 2H)	Ar-CH ₂ -	30 - 40
-S-CH ₃	2.4 - 2.5 (s, 3H)	-S-CH ₃	15 - 20

*s = singlet, d = doublet, t = triplet

Conclusion

3-(4-(Methylthio)phenyl)propanoic acid is a readily synthesizable compound with potential for biological activity, characteristic of the broader class of aryl propionic acids. This guide provides foundational information and detailed experimental protocols to facilitate further research and development involving this molecule. The provided workflows for synthesis and biological screening offer a starting point for its investigation as a potential therapeutic agent. Further studies are warranted to fully elucidate its biological profile and mechanism of action.

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